molecular formula C8H18NaO4P B12783792 Sodium 2-ethyl-1-hexanol dihydrogen phosphate CAS No. 31044-12-9

Sodium 2-ethyl-1-hexanol dihydrogen phosphate

Cat. No.: B12783792
CAS No.: 31044-12-9
M. Wt: 232.19 g/mol
InChI Key: FFXZJJYYSMVVIQ-UHFFFAOYSA-M
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Description

Sodium 2-ethyl-1-hexanol dihydrogen phosphate is a chemical compound with the molecular formula C8H18O4P.Na. It is a sodium salt of 2-ethyl-1-hexanol dihydrogen phosphate, characterized by its unique structure and properties. This compound is used in various industrial and scientific applications due to its surfactant properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethyl-1-hexanol dihydrogen phosphate typically involves the esterification of 2-ethyl-1-hexanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include:

    Esterification: 2-ethyl-1-hexanol is reacted with phosphoric acid at elevated temperatures.

    Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound often employs continuous reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: 2-ethyl-1-hexanol and phosphoric acid are fed into the reactor.

    Reaction Control: Temperature and pH are carefully monitored to optimize the reaction.

    Product Isolation: The final product is isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethyl-1-hexanol dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it back to 2-ethyl-1-hexanol and phosphoric acid.

    Substitution: It can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Conditions: Substitution reactions often occur under acidic or basic conditions, depending on the desired product.

Major Products:

    Oxidation Products: Higher phosphates and oxidized organic compounds.

    Reduction Products: 2-ethyl-1-hexanol and phosphoric acid.

    Substitution Products: Various substituted phosphates and organic derivatives.

Scientific Research Applications

Sodium 2-ethyl-1-hexanol dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of detergents, cleaning agents, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-ethyl-1-hexanol dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The compound can:

    Bind to Metal Ions: The phosphate group can chelate metal ions, affecting their availability and reactivity.

    Surfactant Properties: Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions.

    Pathways Involved: It can participate in phosphorylation and dephosphorylation reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    Sodium 2-ethylhexyl sulfate: Similar in structure but contains a sulfate group instead of a phosphate group.

    Sodium dodecyl sulfate: Another surfactant with a longer alkyl chain and sulfate group.

    Sodium lauryl ether sulfate: Contains ether linkages and is widely used in detergents.

Uniqueness: Sodium 2-ethyl-1-hexanol dihydrogen phosphate is unique due to its specific phosphate group, which imparts distinct chemical and physical properties compared to sulfate-based surfactants. Its ability to participate in phosphorylation reactions and chelate metal ions makes it valuable in specialized applications.

Biological Activity

Sodium 2-ethyl-1-hexanol dihydrogen phosphate (SEHDP) is a chemical compound derived from 2-ethyl-1-hexanol, which is widely used in various industrial applications, including as a plasticizer and in the formulation of surfactants. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Chemical Formula : C8H19O4P
  • Molecular Weight : 206.21 g/mol
  • CAS Number : 23681165

Biological Activity Overview

The biological activity of SEHDP has been investigated through various studies focusing on its metabolic effects, toxicity, and potential therapeutic roles. Below are key findings from research studies.

Metabolism and Toxicokinetics

  • Absorption and Metabolism :
    • SEHDP is absorbed through the gastrointestinal tract and skin, undergoing rapid metabolism by alcohol dehydrogenase (ADH) to form 2-ethyl-1-hexanal, which is further oxidized to 2-ethyl-1-hexanoic acid (2EHA) .
    • A study indicated that after oral administration, a significant percentage (approximately 86.9%) of the compound was excreted as glucuronide conjugates in urine within 24 hours .
  • Toxicity Studies :
    • In rodent models, administration of SEHDP has shown dose-dependent toxic effects, including reduced body weight, altered serum biochemistry (decreased glucose and cholesterol levels), and histopathological changes in organs such as the liver and spleen .
    • Notably, doses around 1500 mg/kg resulted in severe toxic effects including ataxia and lethargy in rats .

Case Study 1: Toxicological Evaluation

A comprehensive study evaluated the effects of SEHDP on Fischer 344 rats over three months. Key findings included:

  • Doses : Rats were administered doses of 0, 25, 125, 250, or 500 mg/kg.
  • Observations :
    • At doses of 250 mg/kg and above, significant liver hypertrophy was observed alongside alterations in serum enzyme levels indicative of liver damage.
    • Histological examination revealed hyperkeratosis and necrosis in the forestomach at higher doses .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of related compounds derived from SEHDP. The results indicated that certain derivatives exhibited significant radical scavenging activities:

  • DPPH Assay Results :
    • Compounds showed IC50 values ranging from 89.3 µg/mL to over 150 µg/mL , indicating potential antioxidant capabilities that could be beneficial in therapeutic contexts .

Data Table: Summary of Biological Effects

EffectObserved OutcomeReference
MetabolismRapid conversion to glucuronide conjugates
ToxicityDecreased body weight and organ weight ratios
Serum BiochemistryDecreased glucose and cholesterol levels
HistopathologyHyperkeratosis in forestomach
Antioxidant ActivityIC50 values for radical scavenging

Properties

CAS No.

31044-12-9

Molecular Formula

C8H18NaO4P

Molecular Weight

232.19 g/mol

IUPAC Name

sodium;2-ethylhexyl hydrogen phosphate

InChI

InChI=1S/C8H19O4P.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1

InChI Key

FFXZJJYYSMVVIQ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(O)[O-].[Na+]

Origin of Product

United States

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